1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-19(2)12-26-17-8-7-15(10-16(17)22(3)18(19)23)21-27(24,25)11-13-5-4-6-14(20)9-13/h4-10,21H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPADSSSMQIWJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl)N(C1=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide is a complex organic compound with potential biological activities. This article explores its chemical structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 408.9 g/mol. Its structure features a benzo[b][1,4]oxazepin ring system along with a methanesulfonamide group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁ClN₂O₄S |
| Molecular Weight | 408.9 g/mol |
| CAS Number | 921903-84-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as an enzyme inhibitor or modulator of receptor activity, influencing several biochemical pathways that could be relevant in therapeutic contexts.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating various sulfonamide derivatives found that modifications to the sulfonamide moiety can significantly enhance antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity : Preliminary assessments indicate that similar compounds exhibit varying degrees of cytotoxicity against cancer cell lines. The specific cytotoxic profile of this compound remains to be elucidated through targeted assays.
- Enzyme Inhibition : Research on related compounds has shown that they can inhibit key enzymes involved in metabolic pathways, suggesting that this compound may also possess similar inhibitory effects.
Comparative Analysis with Similar Compounds
To better understand the biological potential of 1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N-(3-chlorophenyl)-N-methyl-2-oxo-3-[(3,4,5-trimethyl-1H-pyrrol-2-yl)methyl]-2H-indole-5-sulfonamide | Moderate antibacterial activity |
| N-(3,3,5-trimethyl-4-oxo-2H-benzoxazepin-7-yl)propane-1-sulfonamide | Potential enzyme inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be compared to analogs in the sulfonamide and heterocyclic chemical space. Below is a detailed analysis based on the evidence provided and inferred structural parallels:
Core Heterocyclic Scaffold
- Target Compound: The benzo[b][1,4]oxazepine core combines benzofused oxazepine rings, which may enhance metabolic stability compared to simpler heterocycles.
- Pyrazole Derivatives (e.g., ) : Compounds like 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde feature a pyrazole ring. Pyrazoles are smaller, more rigid, and often used in agrochemicals and antimicrobials. However, their reduced ring size may limit binding affinity compared to polycyclic systems like benzo-oxazepines .
Substituent Analysis
Research Findings and Data Gaps
While direct pharmacological data for the target compound is unavailable, structural comparisons suggest:
Enhanced Stability: The benzo-oxazepine core may confer greater metabolic stability than pyrazole or quinoline derivatives.
Target Selectivity : The methanesulfonamide group could favor interactions with serine proteases or bacterial dihydropteroate synthase, as seen in other sulfonamides .
Synthetic Challenges : The multi-substituted oxazepine core likely requires complex synthetic routes, contrasting with the simpler pyrazole synthesis in .
Proposed Research Directions
- Activity Screening : Prioritize assays against kinase or antimicrobial targets.
- ADMET Profiling : Evaluate solubility, permeability, and toxicity relative to pyrazole-based analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
